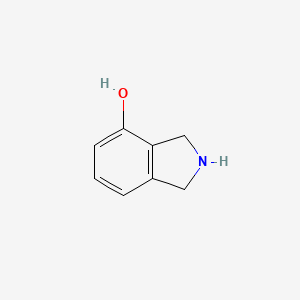![molecular formula C26H27NO8 B1168324 (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 124917-28-8](/img/structure/B1168324.png)
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a tetracene backbone. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an amino group, and an acetyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Tetracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functionalization: Introduction of hydroxyl, amino, and acetyl groups through selective reactions such as hydroxylation, amination, and acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can be compared with other tetracene derivatives and compounds with similar functional groups. Some similar compounds include:
Tetracycline: An antibiotic with a similar tetracene core.
Doxorubicin: An anticancer drug with a tetracene backbone.
Chlorotetracycline: Another tetracycline antibiotic with different functional groups.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
124917-28-8 |
|---|---|
Molecular Formula |
C26H27NO8 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,5R,6S)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-11-16(27)7-8-18(34-11)35-17-10-26(33,12(2)28)9-15-19(17)25(32)21-20(24(15)31)22(29)13-5-3-4-6-14(13)23(21)30/h3-6,11,16-18,31-33H,7-10,27H2,1-2H3/t11-,16+,17-,18-,26-/m0/s1 |
InChI Key |
VNZXULGDRPCCMZ-CJSYMMANSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
Synonyms |
(7S,9S)-9-acetyl-7-[(2S,5R,6S)-5-amino-6-methyl-oxan-2-yl]oxy-6,9,11-t rihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





